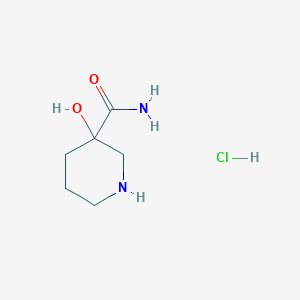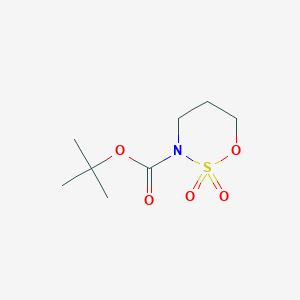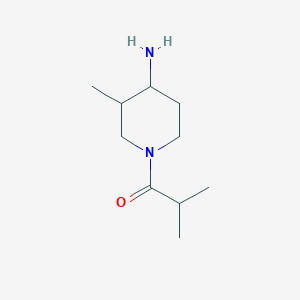
3-Hydroxypiperidine-3-carboxamide hydrochloride
説明
3-Hydroxypiperidine-3-carboxamide hydrochloride is a chemical compound with the CAS Number: 1803570-33-3 . It has a molecular weight of 180.63 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular formula of this compound is C6H13ClN2O2 . The InChI Code is 1S/C6H12N2O2.ClH/c7-5(9)6(10)2-1-3-8-4-6;/h8,10H,1-4H2,(H2,7,9);1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 180.63 .科学的研究の応用
Chelation and Metal Binding
Hydroxypyridinones, which share structural similarities with 3-Hydroxypiperidine-3-carboxamide hydrochloride, have been actively developed as efficient chelators for aluminum (Al) and iron (Fe) due to their potent metal binding interactions. These compounds are highlighted for their physico-chemical and pharmacokinetic properties aimed at improving chelation therapy, particularly for aluminum toxicity. The focus has been on designing bidentate and hexadentate hydroxypyridinones, with the 3-hydroxy-4-pyridinones subclass showing promise as orally active aluminum-chelators. This aligns with the potential medical applications in treating conditions associated with metal accumulation (Santos, 2002).
Antioxidant and Radical Scavenging
The study of aminoxyl radicals, including those structurally related to this compound, has revealed a very low toxicity profile and non-mutagenic properties, emphasizing their potential as beneficial antioxidants. This includes the evaluation of various aminoxyl radicals which have been investigated for their antioxidant capabilities in vitro, suggesting their utility in reducing oxidative stress without significant adverse effects (Sosnovsky, 1992).
Synthetic Methodologies for Spiropiperidines
The methodologies for synthesizing spiropiperidines, which include derivatives of piperidine structures like this compound, have been extensively reviewed. This research sheds light on the importance of spiropiperidines in drug discovery, focusing on the creation of 2-, 3-, and 4-spiropiperidines. These synthetic strategies are crucial for exploring new areas of three-dimensional chemical space, demonstrating the compound's role in advancing medicinal chemistry (Griggs et al., 2018).
Bioactive Properties of Phosphonic Acids
Phosphonic acid derivatives, closely related in functional activity to hydroxypiperidine compounds like this compound, have been reviewed for their wide applications, including drug and pro-drug development. The synthesis of phosphonic acids from various precursors and their employment across different fields, such as in bone targeting and surface functionalization, underscores the chemical's versatility and potential in biomedical applications (Sevrain et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is 'Warning’ . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
3-hydroxypiperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-5(9)6(10)2-1-3-8-4-6;/h8,10H,1-4H2,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFUZIRNSGTXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(=O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1447789.png)
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B1447792.png)
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde](/img/structure/B1447793.png)

![4-[[1-(4-Fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-pyrrol-3-yl]methyl]morpholine](/img/structure/B1447796.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine](/img/structure/B1447798.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B1447799.png)
![2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal](/img/structure/B1447801.png)





